5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted at the 5-position with a 4-methylphenyl group and at the 7-position with a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic pyrazolo[1,5-a]pyrimidine core. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the electronic structure of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating 4-methylphenyl group. The pyrazolo[1,5-a]pyrimidine core could potentially participate in various reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .
Wissenschaftliche Forschungsanwendungen
Liquid-phase Synthesis Applications
The compound has been used in the liquid-phase synthesis of combinatorial libraries, particularly focusing on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine carboxamides. This method enables the production of a large number of diverse compounds efficiently, which can be significant for pharmaceutical and chemical research. The synthesis involves key reactions like the assembly of the pyrazolo[1,5-a]pyrimidine ring and solution-phase acylation and reduction methodologies. The approach has been praised for its scope and limitations in providing high-purity final products using simple manual techniques and easy purification procedures (Dalinger et al., 2005).
Biological Evaluation in Medicine
This compound has been synthesized and evaluated for its potential as anti-inflammatory and antimicrobial agents. A series of derivatives were created, and their structures were confirmed using NMR and IR spectral data. Some derivatives exhibited significant anti-inflammatory activity, comparable to standard drugs like Indomethacin. Additionally, these compounds showed promising antimicrobial activity against various bacteria and fungi, highlighting their potential in medical research (Aggarwal et al., 2014).
Synthesis and Structure in Chemistry
The compound has been synthesized and its crystal structure determined, showing effective inhibition on the proliferation of some cancer cell lines. This finding is crucial for understanding the compound's potential in oncology and drug development (Liu et al., 2016).
Development of New Fluorescent Molecules
The compound has been found to be a novel fluorescent molecule with potential applications in fluorescence-based research and technology. Its unique reactivity has been exploited to synthesize trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives, highlighting its utility in developing new fluorescent materials (Wu et al., 2006).
Hydrogen-Bonded Chains in Crystallography
Research into the hydrogen-bonded chains in isostructural derivatives of the compound has contributed to the understanding of molecular interactions and crystallography. This research is significant for designing materials and drugs with specific molecular properties (Portilla et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c1-9-2-4-10(5-3-9)11-8-12(14(15,16)17)20-13(19-11)6-7-18-20/h2-7,11-12,19H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIOHUHOVGIIIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=CC=N3)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.